4-Aminobenzenesulfonamide;sulfuric acid
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Overview
Description
4-Aminobenzenesulfonamide, also known as sulfanilamide, is an organosulfur compound that belongs to the sulfonamide class. It is a white, crystalline solid that is soluble in water. Sulfanilamide has been historically significant as one of the first synthetic antimicrobial agents used to treat bacterial infections. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. It is widely used in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of aniline with chlorosulfonic acid to form 4-chlorobenzenesulfonyl chloride, which is then treated with ammonia to yield 4-aminobenzenesulfonamide .
Industrial Production Methods
In industrial settings, the production of 4-aminobenzenesulfonamide involves large-scale sulfonation reactions. Aniline is reacted with sulfuric acid or chlorosulfonic acid under controlled conditions to produce the desired sulfonamide. The reaction is typically carried out in a reactor equipped with cooling systems to manage the exothermic nature of the process .
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Aminobenzenes.
Substitution: Various substituted benzenes depending on the reagent used.
Scientific Research Applications
4-Aminobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sulfonamide derivatives.
Biology: Acts as an inhibitor of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.
Medicine: Historically used as an antimicrobial agent to treat bacterial infections.
Industry: Employed in the production of dyes, herbicides, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-aminobenzenesulfonamide involves its role as a competitive inhibitor of the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfasalazine: Used to treat inflammatory bowel disease.
Uniqueness
4-Aminobenzenesulfonamide is unique due to its historical significance as one of the first synthetic antimicrobial agents. Its simple structure and ease of synthesis have made it a valuable compound in both research and industrial applications .
Properties
CAS No. |
65649-97-0 |
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Molecular Formula |
C6H10N2O6S2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
4-aminobenzenesulfonamide;sulfuric acid |
InChI |
InChI=1S/C6H8N2O2S.H2O4S/c7-5-1-3-6(4-2-5)11(8,9)10;1-5(2,3)4/h1-4H,7H2,(H2,8,9,10);(H2,1,2,3,4) |
InChI Key |
BCRBVZRKVOEEDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N.OS(=O)(=O)O |
Origin of Product |
United States |
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